![molecular formula C14H11IO2 B8677213 Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8677213.png)
Methyl 4'-iodo-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4’-iodobiphenyl-4-carboxylate is an organic compound that belongs to the biphenyl family It is characterized by the presence of an iodine atom at the 4’ position of the biphenyl structure and a methyl ester group at the 4 position of the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4’-iodobiphenyl-4-carboxylate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of Methyl 4’-iodobiphenyl-4-carboxylate often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-iodobiphenyl-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 4’-iodobiphenyl-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Material Science: It is utilized in the fabrication of advanced materials, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4’-iodobiphenyl-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl biphenyl-4-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4’-Methylbiphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4’-iodobiphenyl-4-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a valuable intermediate in organic synthesis and other applications.
Properties
Molecular Formula |
C14H11IO2 |
|---|---|
Molecular Weight |
338.14 g/mol |
IUPAC Name |
methyl 4-(4-iodophenyl)benzoate |
InChI |
InChI=1S/C14H11IO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 |
InChI Key |
NRNCHXIRNZCREM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


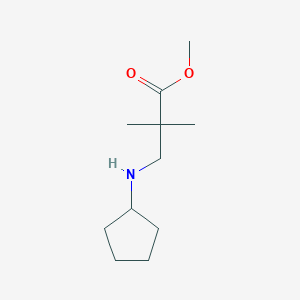
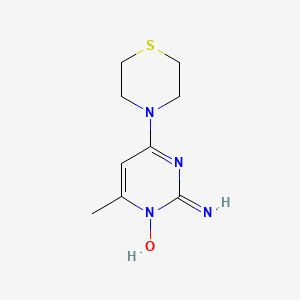
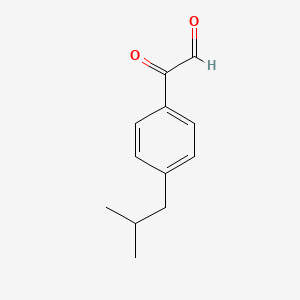
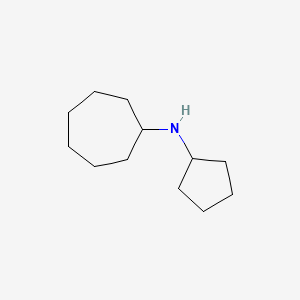
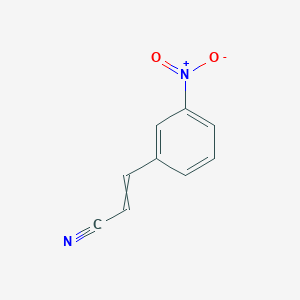
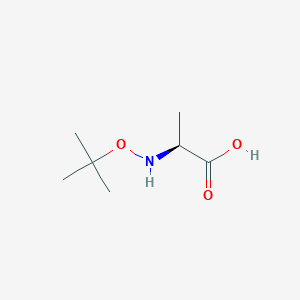
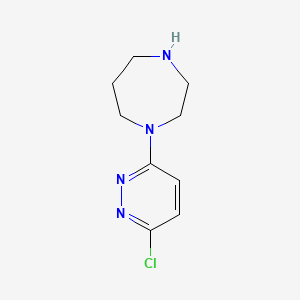

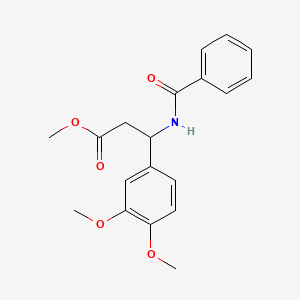
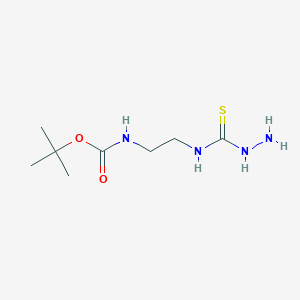

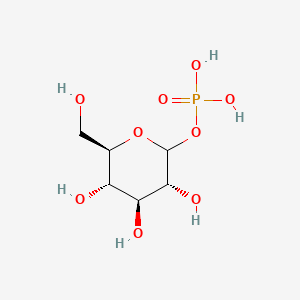
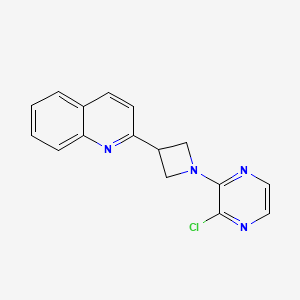
![6-Amino-1-(2-methylphenyl)-3-[2-(methylthio)benzyl]uracil](/img/structure/B8677216.png)
